molecular formula C28H44 B13953936 Naphthalene, octadecyl- CAS No. 26438-29-9

Naphthalene, octadecyl-

Cat. No.: B13953936
CAS No.: 26438-29-9
M. Wt: 380.6 g/mol
InChI Key: DKTSRTYLZGWAIT-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Alkylated Analogues

Naphthalene (B1677914), octadecyl- is a derivative of naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. evitachem.comwikipedia.org As a member of the PAH family, its core structure imparts specific aromatic properties. The addition of an octadecyl group, a long alkyl chain (C18H37), classifies it as an alkylated PAH. ontosight.ai Alkylated PAHs are a broad class of compounds that are often found in environmental matrices and can exhibit different biological activities compared to their parent compounds. nih.goveurofinsus.com The study of alkylated PAHs is crucial for understanding the structure-activity relationships that govern their physical and chemical behaviors. nih.gov Research into various alkylated naphthalenes, including those with shorter and branched alkyl chains, provides a comparative framework for understanding the unique contributions of the long, linear octadecyl substituent. rsc.orgmdpi.com

Rationale for Long-Chain Alkyl Substitution in Naphthalene Architectures for Advanced Materials and Chemical Systems

The strategic incorporation of a long-chain alkyl group like octadecyl onto the naphthalene framework is a deliberate design choice to impart specific functionalities for advanced materials and chemical systems. The hydrophobic nature of the long hydrocarbon chain makes octadecylnaphthalene suitable for a variety of industrial applications. ontosight.ai

Key motivations for this substitution include:

Lubrication: Alkylated naphthalenes are utilized as base oils or additives in lubricants due to their excellent thermal and oxidative stability, good viscosity, and low volatility. rsc.orgresearchgate.net The long alkyl chain enhances the lubricating properties.

Surfactants and Emulsifiers: The amphiphilic nature of certain octadecylnaphthalene derivatives, particularly when combined with a hydrophilic group, makes them effective surfactants for use in detergents and emulsifiers. smolecule.comontosight.ai

Materials Science: The unique properties of octadecyl-substituted naphthalenes make them valuable in the development of new materials. ontosight.ai This includes applications in liquid crystals and as components in drug delivery systems. ontosight.ai The long alkyl chains can influence self-assembly and molecular packing, which are critical for creating structured materials.

Biological and Chemical Probes: The hydrophobic octadecyl tail can facilitate interactions with biological membranes, making these molecules useful for studying membrane biophysics. ontosight.ai Furthermore, functionalized octadecyl-naphthalimides have been developed as fluorescent probes for proteins. rsc.org

Historical Development and Evolution of Research on Octadecyl-Substituted Naphthalenes

Research into alkylated naphthalenes has a history rooted in the broader exploration of Friedel-Crafts reactions and the functionalization of aromatic compounds. Early 20th-century research focused on the synthesis of various alkylated naphthols as intermediates for dyes and textile assistants. ias.ac.in For instance, attempts to synthesize 4-stearyl-1-naphthol, a related long-chain alkylated naphthalene, were documented, highlighting the synthetic challenges and the interest in these molecules for industrial applications. ias.ac.in

The development of synthetic methodologies has been a continuous process. The synthesis of sec-octadecylnaphthalene (B15177776) can be achieved through the alkylation of naphthalene with an octadecyl halide in the presence of a strong base. evitachem.com More advanced and efficient methods, such as continuous-flow microreaction systems using ionic liquids as catalysts, have been developed to produce long-chain alkylated naphthalenes with high yields and under mild conditions. rsc.orgresearchgate.net

In recent decades, the focus has expanded from fundamental synthesis to the specific applications of these molecules in advanced materials. The recognition of their potential in lubricants, surfactants, and as building blocks for complex molecular architectures has driven further research into their properties and performance. rsc.orgresearchgate.netontosight.ai The evolution of analytical techniques has also played a significant role, allowing for a more detailed characterization of these compounds and their interactions at a molecular level.

Interdisciplinary Significance of Naphthalene, octadecyl- across Chemical Sciences

The scientific importance of naphthalene, octadecyl- and its derivatives extends across multiple disciplines within the chemical sciences:

Organic and Synthetic Chemistry: These compounds serve as valuable intermediates for the synthesis of more complex organic molecules and are used to study reaction mechanisms. evitachem.com The development of efficient synthetic routes to octadecylated naphthalenes remains an active area of research. rsc.org

Materials Science: In materials science, these molecules are investigated for their potential in creating novel materials with tailored properties. ontosight.airesearchgate.netkuleuven.be Their ability to self-assemble and form ordered structures is of particular interest. acs.org For example, N,N'-bis(n-octadecyl)-naphthalenediimides are studied for their formation of lamellar morphologies. acs.org

Physical Chemistry: The study of the physicochemical properties of octadecylated naphthalenes, such as their behavior at interfaces and their thermodynamic properties, contributes to a fundamental understanding of intermolecular forces and molecular organization. scirp.org

Biological Chemistry and Medicinal Chemistry: The hydrophobic nature of the octadecyl group allows these molecules to interact with biological systems, such as cell membranes. evitachem.com This has led to investigations into their potential biological activities and their use as drug delivery agents. evitachem.comontosight.ai For instance, certain derivatives have been explored for their potential antimicrobial and anticancer properties. evitachem.com

The following table provides a summary of some key physical and chemical properties of octadecyl-naphthalene.

PropertyValue
Molecular Formula C28H44 chemsrc.com
Molecular Weight 380.66 g/mol chemicalbook.com
Appearance Colorless to pale yellow liquid evitachem.com
Boiling Point 507.1ºC at 760mmHg chemsrc.com
Density 0.901 g/cm³ at 20°C chemicalbook.com
Solubility Insoluble in water; Soluble in organic solvents evitachem.com

The following table details some of the synthetic approaches for octadecylated naphthalenes.

Synthesis MethodDescriptionKey Reagents
Alkylation of Naphthalene Naphthalene is reacted with an octadecyl halide. evitachem.comNaphthalene, octadecyl halide, strong base (e.g., sodium hydride) evitachem.com
Friedel-Crafts Reaction Naphthalene is alkylated with olefins in the presence of an acidic catalyst. rsc.orgNaphthalene, α-olefins, acidic catalysts (e.g., ionic liquids) rsc.org
Clemmensen Reduction Reduction of a stearyl-substituted methoxy-naphthalene. ias.ac.in1-methoxy-4-stearyl-naphthalene, amalgamated zinc, hydrochloric acid ias.ac.in
Microwave-Assisted Synthesis Used for the synthesis of octadecyl naphthalene monoimide. acs.orgresearchgate.netn-octadecylamine, 1,4,5,8-naphthalenetetracarboxylic dianhydride acs.orgresearchgate.net

Properties

CAS No.

26438-29-9

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

IUPAC Name

1-octadecylnaphthalene

InChI

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3

InChI Key

DKTSRTYLZGWAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of Octadecyl Substituted Naphthalenes

Direct and Indirect Alkylation Approaches for Naphthalene (B1677914) Core Octadecylation

The introduction of an octadecyl group onto a naphthalene ring can be accomplished through several direct and indirect alkylation strategies. These methods leverage different catalytic systems and reaction conditions to achieve the desired substitution pattern.

Friedel-Crafts Alkylation with Octadecyl Halides and Related Electrophiles

A primary and well-established method for the alkylation of aromatic compounds is the Friedel-Crafts reaction. iitk.ac.inwikipedia.org In the context of synthesizing octadecyl-naphthalene, this involves the reaction of naphthalene with an octadecyl halide, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). iitk.ac.inevitachem.comnumberanalytics.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the octadecyl carbocation, generated from the octadecyl halide and the Lewis acid, attacks the electron-rich naphthalene ring. wikipedia.org

The choice of solvent and reaction conditions can significantly influence the outcome of the Friedel-Crafts alkylation. For instance, the use of solvents like 1,2-dichloroethane (B1671644) has been studied for the acetylation of naphthalene, and similar principles can be applied to long-chain alkylations. rsc.orgpsu.edu The regioselectivity of the reaction, determining whether the octadecyl group attaches to the α (1) or β (2) position of the naphthalene ring, is a critical aspect. rsc.orgpsu.edu Generally, α-substitution is kinetically favored, while β-substitution is the thermodynamically more stable product. rsc.orgpsu.edu The ratio of α to β isomers can be influenced by factors such as temperature, reaction time, and the specific catalyst system employed. rsc.orgpsu.edumyttex.net For example, carrying out the reaction at higher temperatures can favor the formation of the thermodynamically more stable β-isomer. myttex.net

One approach to enhance selectivity involves the use of bulky catalysts or modifying the electrophile to create more sterically demanding intermediates, which can favor substitution at the less hindered position. myttex.net Zeolite catalysts have also been employed in the alkylation of naphthalene with long-chain olefins, offering advantages in terms of selectivity and catalyst recyclability. google.com

Table 1: Key Parameters in Friedel-Crafts Octadecylation of Naphthalene

ParameterInfluence on the ReactionRelevant Findings
Catalyst Activates the octadecyl halide to generate the electrophile. The choice of Lewis acid (e.g., AlCl₃, FeCl₃) affects reactivity and can influence isomer distribution. iitk.ac.innumberanalytics.comAluminum chloride is a common and effective catalyst for this reaction. iitk.ac.in
Solvent Can affect the solubility of reactants and the stability of intermediates, thereby influencing reaction rates and selectivity.Solvents like 1,2-dichloroethane have been used in related Friedel-Crafts acylations. rsc.orgpsu.edu
Temperature Higher temperatures can favor the formation of the thermodynamically more stable β-substituted product over the kinetically favored α-isomer. myttex.netThe α/β isomer ratio is sensitive to reaction temperature.
Reactant Ratio The molar ratio of naphthalene to the octadecylating agent can impact the degree of substitution (mono- vs. poly-alkylation).Excess naphthalene can be used to favor mono-alkylation.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Octadecyl Moieties (e.g., Suzuki, Negishi, Stille Variants)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of octadecyl-naphthalenes, offering high chemo- and regioselectivity. eie.grnih.govrsc.org These methods typically involve the reaction of a naphthalene derivative bearing a suitable leaving group (e.g., a halogen or triflate) with an organometallic reagent containing the octadecyl group, or vice versa.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (e.g., an octadecylboronic acid or ester) with a halonaphthalene in the presence of a palladium catalyst and a base. eie.gr The versatility and functional group tolerance of the Suzuki coupling make it a highly attractive method.

Negishi Coupling: In this variant, an organozinc reagent (e.g., octadecylzinc halide) is coupled with a halonaphthalene, catalyzed by a palladium or nickel complex. eie.gr Organozinc compounds are known for their high reactivity, often allowing for milder reaction conditions.

Stille Coupling: The Stille reaction utilizes an organotin reagent (e.g., octadecyltributylstannane) and a halonaphthalene, typically with a palladium catalyst. eie.gr While effective, the toxicity of organotin compounds is a significant drawback.

The success of these cross-coupling reactions hinges on the appropriate choice of catalyst, ligands, base, and solvent to ensure efficient catalytic turnover and prevent side reactions. Phosphine ligands are commonly employed to stabilize the metal center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). eie.gr

C-H Activation and Direct Octadecylation Protocols

Direct C-H activation has emerged as a more atom-economical and environmentally friendly approach for the functionalization of aromatic compounds, including naphthalene. beilstein-journals.organr.frwikipedia.org This strategy avoids the pre-functionalization of the naphthalene ring with a leaving group, directly converting a C-H bond into a C-C bond.

In the context of octadecylation, this could involve the palladium-catalyzed reaction of naphthalene with a source of the octadecyl group. anr.fr The regioselectivity of C-H activation is often controlled by directing groups present on the naphthalene substrate. anr.frresearchgate.net For instance, a substituent on the naphthalene ring can direct the metal catalyst to a specific C-H bond, leading to a high degree of regiocontrol. While still a developing area, C-H activation holds significant promise for the streamlined synthesis of octadecyl-naphthalenes. Research in this area is focused on developing more efficient and selective catalyst systems. beilstein-journals.organr.fr

Reductive Alkylation Strategies

Reductive alkylation offers another pathway to introduce an octadecyl group onto the naphthalene core. This method typically involves the reaction of naphthalene with an octadecyl-containing carbonyl compound, such as an aldehyde or ketone, under reducing conditions. For instance, the reaction of naphthalene with octadecanal (B32862) in the presence of a reducing agent and a Lewis or Brønsted acid could lead to the formation of octadecyl-naphthalene. Another possibility is the reductive coupling of a naphthyl ketone with an octadecyl derivative. While less common than Friedel-Crafts or cross-coupling reactions for this specific transformation, reductive alkylation can be a useful alternative, particularly when specific starting materials are readily available.

Synthesis and Derivatization of Octadecyl Precursors and Linkers

The successful synthesis of octadecyl-substituted naphthalenes is intrinsically linked to the availability and reactivity of suitable octadecyl precursors. For Friedel-Crafts reactions, octadecyl halides (e.g., octadecyl bromide or chloride) are the primary electrophiles. evitachem.com These can be prepared from the corresponding octadecanol.

For transition metal-catalyzed cross-coupling reactions, a wider array of precursors is required. Octadecylboronic acids and their esters for Suzuki couplings can be synthesized from octadecyl Grignard reagents and trialkyl borates. Organozinc and organotin reagents for Negishi and Stille couplings, respectively, are also typically prepared from the corresponding octadecyl halides.

Furthermore, the octadecyl chain itself can be functionalized prior to its attachment to the naphthalene ring, or the attached octadecyl group can be derivatized. This allows for the introduction of other functional groups, which can be used to further modify the properties of the final molecule or to attach it to other molecular systems. For example, a terminal double bond on the octadecyl chain could be introduced and subsequently used for polymerization or other addition reactions.

Regioselectivity, Stereoselectivity, and Functional Group Compatibility in Synthesis

A critical consideration in the synthesis of octadecyl-substituted naphthalenes is achieving the desired regiochemistry. As mentioned, Friedel-Crafts alkylation often yields a mixture of α- and β-isomers, with the ratio being dependent on the reaction conditions. rsc.orgpsu.edumyttex.net In contrast, transition metal-catalyzed cross-coupling reactions offer superior regiocontrol, as the position of substitution is predetermined by the location of the leaving group on the naphthalene ring. eie.gr Similarly, directed C-H activation can provide high regioselectivity based on the directing group employed. anr.frresearchgate.net

Stereoselectivity is generally not a major concern in the synthesis of simple octadecyl-naphthalenes unless chiral centers are present in the octadecyl chain or on the naphthalene ring.

Functional group compatibility is another crucial aspect. Friedel-Crafts reactions are often limited by the harsh, acidic conditions, which are incompatible with many functional groups. wikipedia.org Transition metal-catalyzed cross-coupling reactions, particularly Suzuki and Negishi couplings, are known for their excellent functional group tolerance, allowing for the synthesis of more complex and highly functionalized octadecyl-naphthalenes. eie.grrsc.org C-H activation methods are also being developed with improved functional group compatibility. beilstein-journals.org The choice of synthetic method must therefore be carefully considered based on the desired final structure and the presence of other functional groups in the starting materials.

Table 2: Comparison of Synthetic Methodologies for Octadecylnaphthalene Synthesis

MethodologyAdvantagesDisadvantagesRegioselectivity
Friedel-Crafts Alkylation Uses readily available starting materials; relatively simple procedure. iitk.ac.inOften requires harsh conditions; can lead to polyalkylation and rearrangements; moderate regioselectivity. wikipedia.orgmyttex.netCan produce mixtures of α and β isomers. rsc.orgpsu.edu
Transition Metal-Catalyzed Cross-Coupling High regioselectivity and functional group tolerance; mild reaction conditions. eie.grrsc.orgRequires pre-functionalized starting materials; catalysts can be expensive. eie.grExcellent, determined by the position of the leaving group.
C-H Activation Atom-economical; avoids pre-functionalization. anr.frCan require specific directing groups for high selectivity; catalyst development is ongoing. anr.frresearchgate.netCan be high with appropriate directing groups.
Reductive Alkylation Can utilize carbonyl compounds as starting materials.May require specific reducing agents and catalysts; can have limited scope.Dependent on the specific reaction and substrates.

Sustainable and Green Chemistry Innovations in Octadecylated Naphthalene Synthesis

The traditional synthesis of alkylnaphthalenes, including "Naphthalene, octadecyl-," often relies on Friedel-Crafts alkylation using catalysts like aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), or hydrofluoric acid (HF). researchgate.netmdpi.com These conventional methods suffer from significant drawbacks, including the use of corrosive and hazardous catalysts, difficulty in catalyst recycling, and the generation of substantial waste streams. researchgate.net In response, the principles of green chemistry have driven significant innovation in developing more sustainable and environmentally benign synthetic routes. researchgate.netsemanticscholar.org

Key innovations focus on replacing homogeneous acid catalysts with solid acid catalysts and ionic liquids. researchgate.net Zeolites, such as Y zeolite, ZSM-5, and MCM-22, have emerged as promising solid acid catalysts due to their adjustable acidic properties, shape selectivity, and thermal stability. researchgate.netresearchgate.net Their solid nature simplifies separation from the reaction mixture, allowing for easier recovery and reuse, which is a core principle of green chemistry. semanticscholar.org

Ionic liquids (ILs) are also considered green catalysts for this alkylation. researchgate.net Specifically, Lewis acidic ILs have shown high activity and selectivity under relatively mild reaction conditions. researchgate.net For instance, the use of [Me₃NH][AlCl₄] as a catalyst for the continuous alkylation of naphthalene has been reported to achieve product yields as high as 99% at 30°C with a residence time of just 60 seconds in a microreaction system. researchgate.net This highlights another key innovation: the shift towards continuous flow reactors. wkinformation.com These systems offer superior heat and mass transfer, improved safety, and reduced energy consumption—in some cases by up to 30%—compared to traditional batch reactors. wkinformation.com

Further green approaches include the exploration of eco-friendly solvents or even solvent-free conditions to minimize the use of volatile organic compounds (VOCs). semanticscholar.org While not yet widely applied specifically for octadecyl-naphthalene, the synthesis of other naphthalene derivatives in nothing but water demonstrates the potential for eliminating harmful organic solvents. rsc.org

ParameterConventional Method (e.g., AlCl₃, HF)Green Innovation (e.g., Zeolites, Ionic Liquids)
Catalyst Type Homogeneous Lewis/Brønsted acidsHeterogeneous solid acids, Ionic Liquids. researchgate.netresearchgate.net
Catalyst Recyclability Difficult; often consumed or requires complex workupHigh; easily separated and reused. researchgate.net
Reaction Conditions Often harsh temperatures and pressuresMilder conditions, lower temperatures. researchgate.net
Environmental Impact High; produces corrosive and toxic wasteLow; reduced waste and hazardous material use. researchgate.net
Process Type Typically batch processingAmenable to continuous flow processes for higher efficiency. researchgate.netwkinformation.com

Post-Synthetic Modifications and Elaboration of the Octadecyl Chain

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-formed molecular structure, thereby altering its chemical and physical properties without redesigning the entire synthesis. researchgate.netnih.gov While the term is most frequently associated with metal-organic frameworks (MOFs), the underlying principles are directly applicable to the functionalization of molecules like "Naphthalene, octadecyl-". nih.govresearchgate.net PSM allows for the strategic elaboration of either the naphthalene core or, more commonly, the long octadecyl side chain.

Modification of the octadecyl chain can create derivatives with tailored properties for specific applications. The terminal methyl group of the C18 chain is a primary target for functionalization. For example, selective terminal oxidation could introduce a hydroxyl group, which can then be further converted into a wide array of other functionalities such as esters, ethers, or aldehydes. Halogenation at the terminal position would provide a reactive handle for nucleophilic substitution reactions, enabling the introduction of amines, azides, or thiols.

Functionalization can also occur along the alkyl chain, though achieving high selectivity can be challenging. Furthermore, the naphthalene ring itself can undergo subsequent reactions like nitration or sulfonation, although the presence of the bulky octadecyl group will influence the regioselectivity of these electrophilic aromatic substitutions. ijrpr.com Covalent PSM techniques, such as Diels-Alder cycloadditions or amidation reactions, have been successfully used to modify organic linkers in complex structures and provide a blueprint for potential modifications of octadecyl-naphthalene derivatives. researchgate.netnih.gov

Modification TargetInitial ReactionResulting Functional GroupPotential for Further Elaboration
Octadecyl Chain Terminus Selective OxidationHydroxyl (-OH)Esterification, Etherification, Oxidation to Aldehyde/Carboxylic Acid
Octadecyl Chain Terminus Terminal HalogenationHalide (-Cl, -Br, -I)Nucleophilic substitution (e.g., with NaN₃ for Azide, KCN for Nitrile)
Naphthalene Core Nitration (HNO₃/H₂SO₄)Nitro (-NO₂)Reduction to Amine (-NH₂), which can be diazotized or acylated
Naphthalene Core Sulfonation (H₂SO₄)Sulfonic Acid (-SO₃H)Conversion to sulfonyl chlorides, sulfonamides, or sulfonic esters
Pre-functionalized Chain Amidation (e.g., on a carboxyl-terminated chain)Amide (-CONH-)Introduction of peptides, polymers, or other molecular tags

Scalability and Process Optimization Considerations for Naphthalene, octadecyl- Production

Scaling up the synthesis of "Naphthalene, octadecyl-" from a laboratory procedure to industrial production requires rigorous process optimization to ensure economic viability, safety, and environmental sustainability. longdom.org This involves a meticulous analysis of every stage of the production process, from raw material handling to final product purification. genosynth.com Key goals of optimization include maximizing product yield and purity, minimizing energy consumption, and reducing waste generation. researchgate.net

A critical aspect of scalability is the optimization of reaction conditions. This includes determining the ideal temperature, pressure, reactant concentrations, and catalyst loading to achieve the highest efficiency and selectivity. longdom.org For catalytic processes, catalyst lifetime and deactivation rates are crucial factors that impact process economics. researchgate.net The transition from traditional batch reactors to continuous-flow systems, such as those using microreactors, is a significant trend in process optimization. researchgate.net Continuous processing allows for better control over reaction parameters, leading to more consistent product quality, enhanced safety, and often a smaller physical footprint for the manufacturing plant. wkinformation.com

ParameterOptimization GoalMethodology / Technology
Reaction Conditions Maximize yield, selectivity, and reaction rateDesign of Experiments (DoE), kinetic modeling, high-throughput screening. genosynth.com
Catalyst Performance Maximize activity, stability, and recyclabilityDevelopment of robust heterogeneous catalysts (e.g., zeolites), catalyst screening. researchgate.net
Energy Consumption Minimize heating and cooling requirementsProcess simulation (e.g., ASPEN) for heat integration and heat exchanger network (HEN) design. researchgate.net
Process Control Ensure consistent product quality and safe operationImplementation of continuous flow reactors, real-time process analytical technology (PAT). researchgate.netwkinformation.com
Downstream Processing Achieve high product purity with minimal waste/costOptimization of distillation, crystallization, and extraction methods; solvent recycling. researchgate.net
Environmental Impact Reduce waste generation and use of hazardous materialsWaste reduction algorithms (WAR), use of green catalysts and solvents. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of Naphthalene, Octadecyl

Electrophilic Aromatic Substitution Reactivity on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for aromatic compounds like naphthalene. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism generally proceeds in two steps: the initial attack of the electrophile on the electron-rich π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the deprotonation of the adjacent carbon to restore aromaticity. masterorganicchemistry.combyjus.com

For naphthalene itself, electrophilic attack is kinetically favored at the C1 (α) position over the C2 (β) position. This preference is due to the greater stability of the carbocation intermediate formed upon α-attack, which can be stabilized by resonance involving the adjacent benzene (B151609) ring without disrupting its aromaticity. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The presence of the C18H37 alkyl chain significantly influences the reactivity and regioselectivity of electrophilic substitution on the naphthalene core.

Reactivity: The octadecyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the naphthalene ring system, making it more nucleophilic and thus activating it for electrophilic attack. Consequently, octadecylnaphthalene is expected to react faster than unsubstituted naphthalene in EAS reactions. masterorganicchemistry.com

Positional Selectivity (Regioselectivity): As an ortho-, para-directing activator, the octadecyl group at the C1 position directs incoming electrophiles primarily to the C2 (ortho) and C4 (para) positions of the same ring. However, the sheer steric bulk of the long octadecyl chain presents a significant hindrance to substitution at the adjacent C2 position. Therefore, electrophilic attack is most favored at the C4 position. masterorganicchemistry.com

Furthermore, the activating effect of the alkyl group also enhances the reactivity of the second, unsubstituted ring. The most favorable positions for substitution on the second ring are the α-positions, C5 and C8. Thus, in electrophilic reactions such as nitration or Friedel-Crafts acylation, a mixture of products is often formed, with substitution occurring at the C4, C5, and C8 positions. In Friedel-Crafts alkylation, for instance, the use of bulky zeolite catalysts can enhance selectivity for mono-alkylation, preventing further substitution. cdnsciencepub.com

Oxidation and Reduction Pathways of the Naphthalene Moiety

The naphthalene core of octadecylnaphthalene is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidation: The oxidation of alkylnaphthalenes can target either the aromatic ring or the alkyl side chain. Ruthenium-catalyzed oxidation (RICO) has been shown to selectively oxidize the aromatic system. Studies on 1-octadecylnaphthalene using a biphasic system with a ruthenium(III) chloride catalyst and sodium periodate (B1199274) as the oxidant demonstrated a high conversion rate while largely preserving the integrity of the octadecyl chain. rsc.org This suggests a high affinity of the ruthenium-based system for the aromatic carbon over the aliphatic carbon. rsc.org

Interestingly, the length of the alkyl chain influences both the reaction rate and the extent to which the chain is preserved. Longer chains, such as in 1-octadecylnaphthalene, show greater preservation compared to shorter chains like in 1-decylnaphthalene (B8581233) under similar conditions. rsc.org Electrooxidation of alkylnaphthalenes is another pathway, typically yielding products like 1,4-naphthoquinones. researchgate.net Older, more aggressive oxidation methods using reagents like nitric acid can lead to the formation of naphthalenecarboxylic acids. google.com

Effect of Alkyl Chain Length on Ruthenium Ion Catalyzed Oxidation (RICO) of Alkylnaphthalenes. rsc.org
SubstrateConversion (%)Preserved Aliphatic Hs (%)
1-Decylnaphthalene4260
1-Octadecylnaphthalene7687

Reduction: While specific studies on the reduction of octadecylnaphthalene are scarce, the naphthalene ring system can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce one or both rings to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, respectively. The conditions (temperature, pressure, catalyst) determine the extent of reduction. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one ring of the naphthalene system to yield a dihydro-derivative.

Photochemical and Photophysical Transformation Mechanisms

The absorption of ultraviolet (UV) radiation can induce electronic transitions in the naphthalene moiety, leading to photochemical reactions and photophysical phenomena. The photophysics of naphthalene and its derivatives, including fluorescence and phosphorescence, are well-documented. cdnsciencepub.com

The photodegradation of alkylated naphthalenes in aqueous environments under simulated solar radiation has been shown to follow pseudo-first-order kinetics. researchgate.net This process involves the transformation of the parent compound into various photoproducts, which can include hydroxylated derivatives and quinones resulting from photo-oxidation. researchgate.net The initial steps of these reactions likely involve the formation of radical cations or excited states that react with oxygen or other species.

Studies on naphthalene derivatives show that the excited singlet state is often the precursor to photochemical reactions, such as [2+2] cycloadditions with alkenes. rsc.org The photophysical properties, such as fluorescence lifetime and quantum yield, are sensitive to the molecule's environment, including the polarity of the solvent and adsorption to surfaces. cdnsciencepub.comicrc.ac.ir For instance, the presence of silicon atoms attached to a naphthalene core can lead to the formation of excimers (excited-state dimers) in non-polar solvents, a phenomenon where the Si-Si bond plays a crucial role. nih.gov

Interactions with Catalytic Systems and Reagents

Octadecylnaphthalene interacts with a variety of catalytic systems that facilitate its synthesis and transformation.

Acid Catalysts: The synthesis of octadecylnaphthalene is typically achieved via Friedel-Crafts alkylation of naphthalene with an 18-carbon olefin (e.g., 1-octadecene) or alkyl halide. This reaction is catalyzed by Lewis acids like AlCl₃ or solid acid catalysts such as zeolites. Large-pore zeolites, like USY, are particularly effective as they can promote selectivity towards the desired mono-alkylated product and minimize side reactions. cdnsciencepub.com

Oxidation Catalysts: As mentioned in section 3.2, transition metal catalysts are key for selective oxidation. Ruthenium (e.g., RuCl₃) and tungsten-based catalysts (e.g., H₂WO₄/H₂O₂) can selectively oxidize the aromatic ring over the aliphatic chain. rsc.org

Dealkylation/Cleavage Catalysts: Specific catalysts can be used to cleave the octadecyl chain from the naphthalene ring. A silica (B1680970) monolayer catalyst has been shown to effectively catalyze the dealkylation of long-chain alkylnaphthalenes like hexadecyl- and octadecylnaphthalene. This process is a key step in petroleum upgrading, aiming to separate aromatic and aliphatic components.

Thermal Stability and Decomposition Mechanisms

Naphthalene, octadecyl- exhibits high thermal stability, a property that makes it suitable for applications like lubricants. Current time information in Bangalore, IN. However, at sufficiently high temperatures (e.g., 350-425°C), it undergoes thermal decomposition (pyrolysis). masterorganicchemistry.comsavemyexams.com

The decomposition process proceeds via a radical-chain mechanism. The presence of the long alkyl chain significantly influences this process. The C-C bonds within the octadecyl chain are weaker than the C-H bonds or the bonds of the aromatic ring. Thermal energy initiates the homolytic cleavage of these C-C bonds, generating a variety of free radicals. savemyexams.com Research indicates that a longer hydrocarbon chain weakens the C-C bonds, thus increasing the formation of free radicals and leading to higher conversion and selectivity towards heavier products during cracking processes. savemyexams.com The primary decomposition pathways involve the cleavage of the alkyl chain at various points and the eventual cleavage of the aryl-alkyl bond, leading to a complex mixture of smaller alkanes, alkenes, and less substituted aromatic compounds. masterorganicchemistry.comsavemyexams.com

Derivatization Chemistry of the Octadecyl Chain (e.g., terminal functionalization, chain cleavage)

The octadecyl chain offers a site for further chemical modification, distinct from the reactions on the naphthalene core.

Chain Cleavage: As discussed under thermal decomposition and catalytic interactions, the octadecyl chain can be cleaved from the naphthalene ring. Catalytic dealkylation using silica-based catalysts is a controlled method for achieving this transformation. This process is essentially a retro-Friedel-Crafts reaction, yielding naphthalene and products derived from the C18 chain.

Terminal Functionalization: Introducing a functional group at the terminal (ω) position of the long octadecyl chain is a synthetic challenge but offers a route to creating valuable amphiphilic molecules. While specific examples for octadecylnaphthalene are not widely reported, general strategies for the remote functionalization of long alkyl chains can be applied. These methods often involve a two-step sequence: semanticscholar.org

Isomerization: A metal catalyst (e.g., palladium, nickel, or iridium-based) can be used to isomerize an internal double bond (if present) or to facilitate "chain-walking" where a catalyst moves along the alkyl chain. chinesechemsoc.org

Functionalization: Once the catalyst reaches the terminal position, a functional group can be introduced via reactions like hydroboration, hydrosilylation, or amination. chinesechemsoc.orguantwerpen.be

Another approach involves incorporating functional groups into the side chain from the outset of the synthesis, for example, by using a functionalized alkylating agent in the initial Friedel-Crafts reaction. Functionalizing the terminus of the alkyl chain with another bulky group, such as a fused aromatic ring, has been shown in other polymer systems to significantly alter material properties by promoting chain aggregation and improving charge transport. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques for Naphthalene, Octadecyl

High-Resolution Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Naphthalene (B1677914), octadecyl-, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the aromatic C-H stretching and bending vibrations of the naphthalene ring system, as well as the aliphatic C-H stretching and bending vibrations of the long octadecyl chain. The presence of specific bands can confirm the successful incorporation of the alkyl group. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the naphthalene core. bethunecollege.ac.in The absorption spectrum of Naphthalene, octadecyl- is expected to exhibit strong absorption bands in the UV region, characteristic of the naphthalene chromophore. bethunecollege.ac.innist.gov The position (λmax) and intensity (εmax) of these bands can be influenced by the substitution of the octadecyl group. bethunecollege.ac.in For instance, naphthalene itself shows a characteristic absorption around 250 nm. bethunecollege.ac.in

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of Naphthalene, octadecyl-. researchgate.net The molecular ion peak in the mass spectrum would confirm the molecular formula, C₂₈H₄₄, and a molecular weight of 380.60 g/mol . The fragmentation pattern can provide further structural information, showing the loss of fragments corresponding to the octadecyl chain and the stable naphthalene core.

Table 1: Expected Spectroscopic Data for Naphthalene, octadecyl-

Spectroscopic Technique Expected Observations
Multi-dimensional NMR Correlation signals confirming the connectivity between the octadecyl chain and the naphthalene ring.
FT-IR Aromatic C-H stretching and bending bands; Aliphatic C-H stretching and bending bands.
UV-Vis Strong absorption bands in the UV region characteristic of the naphthalene chromophore. bethunecollege.ac.in
Mass Spectrometry Molecular ion peak corresponding to C₂₈H₄₄; Fragmentation pattern showing loss of the octadecyl chain.

Chromatographic Separation, Purification, and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of Naphthalene, octadecyl- from reaction mixtures and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov Reversed-phase HPLC, utilizing a stationary phase like octadecyl-bonded silica (B1680970) (C18), is particularly effective for separating nonpolar compounds like Naphthalene, octadecyl-. nih.govhplc.eu The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase. nih.govhplc.eu The retention time of Naphthalene, octadecyl- would be influenced by the specific mobile phase composition and the column characteristics. hplc.eu HPLC can be used for both qualitative identification and quantitative analysis. nih.govkyoto-u.ac.jp

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and semi-volatile compounds like Naphthalene, octadecyl-. oup.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation efficiency and sensitivity. oup.comshimadzu.com The choice of the stationary phase in the GC column is crucial for achieving good resolution. edpsciences.org For Naphthalene, octadecyl-, a nonpolar or medium-polarity column would be suitable. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase. edpsciences.org

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. nih.gov This technique could be employed for the purification of Naphthalene, octadecyl- by separating it from larger or smaller impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, checking the purity of fractions, and identifying compounds. tifr.res.insigmaaldrich.com For Naphthalene, octadecyl-, a nonpolar stationary phase (like silica gel) and a nonpolar mobile phase would be used in normal-phase TLC. sigmaaldrich.comwalisongo.ac.id In reversed-phase TLC, an octadecyl-bonded silica plate would be used with a more polar mobile phase. walisongo.ac.id The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions. tifr.res.in

Table 2: Chromatographic Methods for Naphthalene, octadecyl-

Chromatographic Technique Stationary Phase Example Mobile Phase Example Principle of Separation
HPLC (Reversed-Phase) Octadecyl-bonded silica (C18) nih.govhplc.eu Acetonitrile/Water gradient nih.gov Partitioning based on polarity hplc.eu
GC 5% Phenyl methyl silicone edpsciences.org Helium (carrier gas) Volatility and interaction with stationary phase edpsciences.org
GPC/SEC Porous polymer beads Tetrahydrofuran Molecular size nih.gov
TLC (Normal-Phase) Silica gel tifr.res.in Hexane/Ethyl acetate (B1210297) mixture Adsorption based on polarity tifr.res.in
TLC (Reversed-Phase) Octadecyl-bonded silica (RP-18) walisongo.ac.id Acetonitrile/Water mixture Partitioning based on polarity walisongo.ac.id

X-ray Diffraction and Crystallographic Analysis of Crystalline Forms

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its crystalline state. researchgate.net While specific crystallographic data for Naphthalene, octadecyl- is not widely published, studies on similar N,N'-dialkyl-naphthalene diimides show that the length of the alkyl chain significantly influences the crystal packing, often leading to lamellar structures. researchgate.net For Naphthalene, octadecyl-, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Powder XRD could be used to identify the crystalline phase and assess its purity. rsc.org Molecular dynamics simulations have also been used to predict the crystal shape of naphthalene. arxiv.org

Thermal Analysis Techniques for Investigating Phase Transitions and Stability

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of Naphthalene, octadecyl-.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com It is used to determine melting points, glass transitions, and other phase transitions. For Naphthalene, octadecyl-, a DSC thermogram would reveal its melting temperature and the enthalpy of fusion, providing insights into its crystalline nature and purity. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to evaluate the thermal stability and decomposition profile of a compound. A TGA curve for Naphthalene, octadecyl- would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures.

Microscopy and Surface Analysis Methods for Morphological and Interfacial Studies

Microscopy and surface analysis techniques provide valuable information about the morphology, topography, and surface properties of Naphthalene, octadecyl- materials.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. nist.govmdpi.com It can be used to study the morphology of thin films or self-assembled monolayers of Naphthalene, octadecyl- on various substrates. researchgate.net AFM can provide information on surface roughness and the organization of molecules at interfaces. nist.gov

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. researchgate.net It provides information about the surface topography and composition. SEM could be used to visualize the morphology of crystalline Naphthalene, octadecyl- or its dispersion in a matrix. researchgate.net

Scanning Tunneling Microscopy (STM): STM is another scanning probe technique that can achieve atomic resolution on conductive surfaces. researchgate.netrsc.org STM has been used to study the self-assembly of naphthalene derivatives on surfaces like graphite, revealing how the alkyl chain length influences the two-dimensional packing. ndl.go.jpucdavis.edu

Hyphenated Analytical Systems for Complex Sample Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the analysis of complex mixtures containing Naphthalene, octadecyl-.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used hyphenated technique for the identification and quantification of volatile and semi-volatile organic compounds. shimadzu.comedpsciences.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their definitive identification. researchgate.netnih.govwiley.com GC-MS is the standard method for the analysis of aromatic hydrocarbons in complex matrices. edpsciences.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govuark.edu This technique is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. caa.go.jpcaa.go.jp For Naphthalene, octadecyl-, LC-MS can provide both the retention time from the LC separation and the mass-to-charge ratio from the MS, enabling its confident identification and quantification in complex samples. nih.govcaa.go.jp

Theoretical and Computational Chemistry Investigations of Naphthalene, Octadecyl

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental to understanding the electronic characteristics of Naphthalene (B1677914), octadecyl-. binarystarchem.ca These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For a molecule like Naphthalene, octadecyl-, which combines a rigid aromatic core with a flexible aliphatic chain, these calculations reveal how the octadecyl group influences the electronic properties of the naphthalene moiety.

Research on related alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) shows that alkyl groups act as weak electron-donating groups. epa.gov This substitution is expected to slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO gap compared to unsubstituted naphthalene. This reduced energy gap can influence the molecule's chemical reactivity and its UV-Visible absorption spectrum. DFT methods, such as those using the M062X density functional with a 6-311+G** basis set, are commonly employed for geometry optimization and electronic property calculation of such substituted PAHs. usu.edu

Reactivity indicators, such as Fukui functions and local softness, can be derived from DFT calculations to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For Naphthalene, octadecyl-, these calculations can help rationalize the regioselectivity of reactions, such as hydrogenation or oxidation, by analyzing LUMO coefficients and charge populations on the naphthalene ring. rsc.org

Table 1: Predicted Electronic Properties of Naphthalene vs. Naphthalene, octadecyl- from DFT Calculations.
PropertyNaphthaleneNaphthalene, octadecyl- (Predicted Effect)Significance
HOMO Energy-6.1 eVSlightly Increased (~ -5.9 eV)Indicates enhanced electron-donating ability.
LUMO Energy-1.9 eVSlightly Increased (~ -1.8 eV)Affects electron-accepting ability.
HOMO-LUMO Gap4.2 eVSlightly Decreased (~ 4.1 eV)Suggests a slight red-shift in UV-Vis absorption and increased reactivity.
Dipole Moment0 DSmall, non-zero valueThe alkyl group breaks the symmetry, inducing a small dipole moment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Naphthalene, octadecyl-, providing insights into its conformational flexibility and intermolecular interactions. mdpi.com In an MD simulation, the trajectory of atoms and molecules is generated by numerically solving Newton's equations of motion, with forces calculated using a molecular mechanics force field. mdpi.com This technique is ideal for exploring the vast conformational space of the flexible octadecyl chain and its interactions with surrounding molecules.

The conformational landscape of the octadecyl chain is a key determinant of the molecule's physical properties. MD simulations can map this landscape by calculating the potential energy surface associated with the rotation of dihedral angles in the alkyl chain. nih.gov Analysis of the simulation trajectory can reveal the most populated conformations (e.g., all-trans vs. gauche) and the timescale of transitions between them. Metrics such as the root-mean-square deviation (RMSD) and radius of gyration can be used to quantify the flexibility and compactness of the molecule over time. researchgate.net

MD simulations are also crucial for understanding how Naphthalene, octadecyl- molecules interact with each other in a condensed phase. nih.gov The increase in the length of the alkyl chain is known to enhance intermolecular forces, which influences properties like viscosity and pour point. researchgate.net Simulations can quantify the contributions of different non-covalent interactions, such as van der Waals forces between the octadecyl chains and π-π stacking between the naphthalene rings. nih.gov

Table 2: Typical Parameters for an All-Atom MD Simulation of Naphthalene, octadecyl- in a Hydrocarbon Solvent.
ParameterValue/TypePurpose
Force FieldOPLS-AA or CHARMMDefines the potential energy function for calculating interatomic forces.
Solvent ModelExplicit (e.g., Hexane)To simulate the behavior in a non-polar liquid environment.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (or other relevant temp.)Simulates conditions of interest.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 ns - 1 µsEnsures adequate sampling of conformational and intermolecular dynamics. nih.gov

Predictive Modeling of Spectroscopic Signatures

Computational spectroscopy plays a vital role in interpreting experimental measurements by correlating spectral features with the underlying molecular structure and electronic properties. aip.org For Naphthalene, octadecyl-, theoretical methods can predict various spectroscopic signatures, aiding in its identification and characterization.

Vibrational spectra (Infrared and Raman) can be calculated using DFT. After performing a geometry optimization, a frequency calculation yields the normal modes of vibration. The resulting frequencies and intensities can be plotted to generate a theoretical spectrum. Studies on substituted PAHs demonstrate that while the aromatic C-H stretching and ring-breathing modes are characteristic of the naphthalene core, the spectrum of Naphthalene, octadecyl- would be dominated by intense peaks corresponding to the C-H stretching, bending, and rocking modes of the long octadecyl chain. usu.edu

Electronic spectra, such as UV-Visible absorption, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. The presence of the octadecyl group is expected to cause a small bathochromic (red) shift in the absorption bands of the naphthalene core, consistent with the decrease in the HOMO-LUMO gap.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Naphthalene, octadecyl-.
Vibrational ModeTypical Wavenumber (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100-3000Naphthalene Ring
Asymmetric CH₃ Stretch~2962Terminal Methyl Group
Asymmetric CH₂ Stretch~2926Alkyl Chain Methylene Groups
Symmetric CH₃ Stretch~2872Terminal Methyl Group
Symmetric CH₂ Stretch~2853Alkyl Chain Methylene Groups
Aromatic C=C Stretch1650-1450Naphthalene Ring
CH₂ Scissoring~1465Alkyl Chain Methylene Groups

Force Field Development and Validation for Alkyl-Substituted Naphthalene Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. nih.gov While general-purpose force fields like OPLS-AA, CHARMM, and AMBER are robust, their parameters may not be optimal for specific, less common molecules like long-chain alkylnaphthalenes. rsc.org Therefore, the development and validation of a specific force field for this class of compounds are often necessary for high-fidelity simulations.

Force field development involves parameterizing the terms in the potential energy function: bond stretching, angle bending, dihedral rotation, and non-bonded (van der Waals and electrostatic) interactions. For Naphthalene, octadecyl-, particular attention must be paid to the dihedral parameters governing the flexibility of the octadecyl chain and the non-bonded parameters that dictate intermolecular interactions. These parameters are often derived by fitting to high-level QM calculations of model compounds (e.g., butane (B89635) for alkyl chains, naphthalene itself for the aromatic core) and to experimental data when available (e.g., density, heat of vaporization).

Validation is a crucial step to ensure the force field can accurately reproduce experimental observations. greeley.orgnih.gov This is typically done by running simulations of the pure liquid and comparing calculated bulk properties (like density and enthalpy of vaporization) with known experimental values. For molecules with flexible chains, comparing simulated conformational populations with those derived from NMR experiments is also a common validation strategy. nih.gov

Table 4: Key Force Field Parameters Requiring Specific Attention for Naphthalene, octadecyl-.
Parameter TypeMolecular FeatureImportance
Partial Atomic ChargesNaphthalene Ring & Attachment PointCrucial for accurately modeling electrostatic interactions and π-π stacking.
Dihedral Torsions (C-C-C-C)Octadecyl ChainDetermines the conformational flexibility and the balance between trans and gauche states.
Dihedral Torsions (Aryl-C-C-C)Linkage between Ring and ChainGoverns the orientation of the alkyl chain relative to the aromatic plane.
Lennard-Jones (van der Waals)All atoms, especially alkyl chainCritical for modeling packing, density, and aggregation behavior driven by dispersion forces.

Computational Approaches to Understand Self-Assembly and Aggregation Behavior

The amphiphilic nature of Naphthalene, octadecyl-, with its polarizable aromatic head and long nonpolar tail, suggests a propensity for self-assembly and aggregation. Computational methods, particularly MD simulations, are well-suited to investigate these phenomena at the molecular level. nih.gov

Simulations can track the spontaneous aggregation of molecules from a random distribution in a solvent. Analysis of these trajectories can reveal the structure of the resulting aggregates (e.g., micelles, lamellar structures) and the primary driving forces. For Naphthalene, octadecyl-, aggregation is expected to be driven by a combination of π-π stacking of the naphthalene cores and hydrophobic interactions among the octadecyl chains. nih.gov Computational studies on the aggregation of PAHs confirm that dispersion interactions are a key stabilizing factor. nih.gov The long octadecyl chain would significantly enhance these van der Waals interactions, promoting aggregation. beilstein-journals.org

To quantify the stability of aggregates, methods like umbrella sampling or steered MD can be used to calculate the potential of mean force (PMF) for bringing two or more molecules together. This provides a free energy profile of the association process, identifying the most stable configurations and the energy barriers between them. QM calculations can also be used to determine the precise interaction energies for specific dimer configurations (e.g., stacked, T-shaped), complementing the classical simulations. nih.gov

Table 5: Calculated Interaction Energies for Different Dimer Configurations of Alkyl-Aromatics.
Dimer ConfigurationDominant Interaction TypeTypical Interaction Energy (kcal/mol)
Parallel-Displaced Stackπ-π Stacking-2.5 to -5.0
T-ShapedCH-π Interaction-2.0 to -4.0
Chain-Chain Alignmentvan der Waals (Dispersion)Highly dependent on length; > -5.0 for long chains

Reaction Mechanism Elucidation and Kinetic Modeling through Computational Methods

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and developing kinetic models. researchgate.netrsc.org For Naphthalene, octadecyl-, this could involve studying its thermal decomposition (pyrolysis), oxidation, or other chemical transformations. DFT is the workhorse for this type of investigation, as it can be used to map out the entire potential energy surface of a reaction.

The process involves identifying the reactants, products, and any potential intermediates. The geometries of these species are optimized, and then transition state (TS) search algorithms are used to locate the highest energy point along the lowest energy reaction path connecting them. A frequency calculation on the TS structure confirms it is a true saddle point (i.e., has one and only one imaginary frequency). The energy difference between the TS and the reactants gives the activation energy (Ea), which is the key parameter controlling the reaction rate. escholarship.org

Once the elementary steps and their activation energies are determined for a complex reaction network, this information can be used to build a kinetic model. kaust.edu.sa Such models, often based on transition state theory, can predict reaction rates and product distributions under various conditions (temperature, pressure, concentration). researchgate.netnih.gov For a molecule like Naphthalene, octadecyl-, kinetic modeling could predict its stability at high temperatures or its degradation pathways in an oxidative environment. nih.gov

Table 6: Hypothetical Reaction Steps and DFT-Calculated Activation Energies for the Oxidation of Naphthalene, octadecyl-.
Reaction StepDescriptionPredicted Activation Energy (Ea) (kcal/mol)
H-abstraction from alkyl chainA radical (e.g., •OH) removes a hydrogen atom from the octadecyl chain.5 - 10
Radical addition to aromatic ringAn oxygen radical adds to one of the aromatic carbons.10 - 15
Epoxidation of aromatic ringFormation of an epoxide on one of the naphthalene double bonds.20 - 25
C-C bond cleavage in alkyl chainThermal scission of a bond in the octadecyl chain (β-scission).> 50

Materials Science and Advanced Applications of Naphthalene, Octadecyl and Its Derivatives

Role in Supramolecular Chemistry and Engineered Self-Assembled Structures

The distinct functionalities within the octadecyl-naphthalene structure—the aromatic naphthalene (B1677914) unit capable of π-π stacking and the long alkyl chain driven by hydrophobic interactions—make it a compelling component in the field of supramolecular chemistry. This section explores its role in the formation of ordered nanostructures, its potential in host-guest systems, and its application in creating intercalation compounds.

Formation of Ordered Nanostructures (e.g., micelles, vesicles, liquid crystals)

The self-assembly of molecules into ordered superstructures is a cornerstone of supramolecular chemistry, leading to materials with emergent functions. While direct studies on the self-assembly of Naphthalene, octadecyl- are not extensively detailed, the behavior of closely related naphthalene derivatives provides strong evidence of its potential to form ordered nanostructures.

The conjugation of naphthalene moieties to other chemical entities, such as peptides, has been shown to produce a variety of self-assembled structures. For instance, naphthalene-dipeptide conjugates can assemble into 1-D nanostructures like helical nanofibers and twisted nanoribbons, driven by a combination of β-sheet hydrogen bonding and π-π stacking of the naphthalene units. nih.gov The formation of these structures is highly dependent on a delicate balance between electrostatic repulsion and hydrophobic interactions. nih.gov Other research has demonstrated that certain naphthalene dipeptides can form chirality-dependent tubular micelles, which can further assemble into supramolecular gels. nih.gov The fundamental packing of these dipeptides is driven by the systematic π-π stacking of the aromatic rings. nih.gov

Furthermore, the integration of a naphthalene core into specifically designed molecules has led to the development of liquid crystals. researchgate.netresearchgate.net Novel non-symmetrical, bent-shaped liquid crystals based on a naphthalene central core have been synthesized, exhibiting B2 and B7 phases. researchgate.net The amphiphilic character of these molecules, combining a rigid naphthalene-based ionic part with flexible dodecyloxy chains, facilitates the segregation of these components, which is conducive to the emergence of mesomorphic properties. researchgate.net

Given that Naphthalene, octadecyl- possesses a classic amphiphilic structure with a polarizable aromatic head (naphthalene) and a long nonpolar tail (octadecyl), it is a strong candidate for forming ordered assemblies like micelles or vesicles in appropriate solvents. The hydrophobic octadecyl chains would likely form the core of such structures, minimizing contact with a polar solvent, while the naphthalene heads would form the outer corona.

Intercalation Compounds with Layered Materials (e.g., montmorillonites)

Intercalation is a process where guest molecules are inserted into the layered structure of a host material. Naphthalene has been successfully intercalated into montmorillonite (B579905) clay, a layered aluminosilicate. To facilitate this, the naturally hydrophilic clay is first modified to become organophilic by exchanging its native metal cations (like Na+) with organic cations, such as octadecyltrimethylammonium (ODTMA).

Studies have shown that naphthalene can be intercalated into ODTMA-montmorillonite through novel solid-solid reactions at room temperature. The reaction is remarkably rapid, often completing within minutes, which indicates a high mobility of the naphthalene molecules even in the solid state. The driving force for this intercalation is believed to be the hydrophobic interactions between the organophilic clay, modified with long octadecyl chains, and the aromatic naphthalene molecules.

The successful intercalation of naphthalene into the clay layers is confirmed by X-ray diffraction (XRD), which measures the change in the basal spacing (the distance between the layers). Research on this process has yielded specific data on the expansion of the interlayer space upon naphthalene intercalation.

Table 1: XRD Basal Spacing of ODTMA-Montmorillonite Before and After Naphthalene Intercalation
MaterialBasal Spacing (d₀₀₁)Interlayer Expansion upon Intercalation
ODTMA-Montmorillonite~2.2 nmN/A
ODTMA-Montmorillonite-Naphthalene Intercalation Compound~3.5 nm~1.3 nm

This significant expansion of approximately 1.3 nm confirms that the naphthalene molecules have been successfully accommodated within the interlayer space of the octadecyl-modified montmorillonite.

Integration into Polymer Science and Advanced Polymeric Materials

The structural features of Naphthalene, octadecyl- also lend themselves to applications in polymer science. It can be conceptualized both as a monomeric unit for creating new polymers and as a functional additive to modify the properties of existing polymer systems.

As Monomeric Building Blocks for Polymerization

Naphthalene itself can be polymerized in the presence of catalysts like anhydrous aluminum chloride to form polynaphthalene. semanticscholar.org More relevant to the specific compound of interest is the synthesis of polymers that incorporate octadecyl-naphthalene units directly into their structure.

A one-pot method has been described for the synthesis of naphthalene oligomers that are polyalkylated with 1-octadecene. semanticscholar.org This synthesis involves two main steps: the oligomerization of naphthalene, followed by the alkylation of the oligomer chains with the long-chain alkene, 1-octadecene. This process effectively creates octadecyl-naphthalene moieties as part of the polymer backbone. The resulting materials are soluble in various organic solvents.

The introduction of a naphthalene ring into a polymer main chain is a known strategy to enhance material properties. For example, incorporating naphthalene structures into polyimides has been shown to increase thermal stability and improve mechanical properties. nih.gov The rigid, planar naphthalene rings can enhance intermolecular forces and promote more ordered molecular chain stacking. nih.gov Similarly, polymers built from octadecyl-naphthalene units would be expected to exhibit a unique combination of properties. The rigid naphthalene core would contribute to thermal stability, while the long, flexible octadecyl side chains could impart solubility, processability, and potentially act as internal plasticizers.

Table 2: Properties of Naphthalene-Containing Polymers
Polymer TypeKey MonomersNotable PropertiesReference
PolynaphthaleneNaphthaleneSoluble in organic solvents, average degree of polymerization ~6. semanticscholar.org
Polyalkylated Naphthalene OligomersNaphthalene, 1-octadeceneSynthesized via a one-pot method. semanticscholar.org
Naphthalene-Containing PolyimidesNADA, PMDA, ODATd5% of 569 °C, Tg of 381 °C, reduced dielectric constant. nih.gov

As Additives, Modifiers, or Compatibilizers in Polymer Blends

Beyond serving as a monomer, Naphthalene, octadecyl- has potential as a functional additive in polymer formulations. Additives are crucial for tuning the final properties of a material, and the amphiphilic nature of this compound makes it suitable for roles as a modifier or compatibilizer.

As a modifier, it can act as a plasticizer. A plasticizer is a substance added to a material to increase its flexibility and reduce its brittleness. A study on chitosan (B1678972) films demonstrated that the addition of 14% naphthalene acted as a plasticizer, causing a depression in the glass transition temperature (Tg) and resulting in a more flexible film. icm.edu.pl Given that Naphthalene, octadecyl- combines a naphthalene core with a long, flexible alkyl chain, it could function as a high-performance plasticizer in certain polymer matrices, particularly in polar or aromatic polymers where the naphthalene moiety can interact favorably.

Influence on Polymer Processing and Morphology

The introduction of long alkyl chains, such as octadecyl groups, to naphthalene-based molecules, particularly naphthalene diimides (NDIs), has a profound impact on their self-assembly behavior, which is critical for controlling the morphology of both bulk materials and thin films. The octadecyl chain is specifically utilized to induce the formation of highly ordered lamellar (layered) structures. acs.org

Research on N,N′-bis(n-alkyl)-naphthalenediimides has demonstrated that terminating the molecules with octadecyl chains drives the formation of distinct, nanophase-separated lamellar phases. acs.org In these structures, the aromatic NDI cores arrange in layers, separated by the interdigitated octadecyl chains. This molecular arrangement is crucial for applications in organic electronics, where charge transport occurs through the π-stacked aromatic cores. The octadecyl chains, while primarily serving to direct this organization, also influence solubility and processability, which are key parameters in the fabrication of devices from polymer blends or solutions.

Below is a data table summarizing the structural features observed in self-assembled monolayers of NDI derivatives, highlighting the role of the octadecyl chains.

Derivative ComponentObserved Structural FeatureWidth/Domain SpacingTechnique
NDI CoresBright Columns in Lamellar StructureConsistent WidthSTM
Terminal Octadecyl ChainsBroad Dark Columns in Lamellar StructureVaries with Alkyl Chain LengthSTM
Alkyl Spacer ChainsNarrow Dark Columns in Lamellar StructureVaries with Spacer LengthSTM
Bulk MaterialNanophase-Separated Lamellar PhasesSlightly larger than monolayer spacingSAXS

Data compiled from studies on N,N′-bis(n-alkyl)-naphthalenediimides. acs.org

Applications in Organic Electronics and Optoelectronic Devices

Naphthalene-based materials, particularly naphthalene diimides (NDIs), are a significant class of n-type (electron-transporting) organic semiconductors. Their performance in electronic devices is intimately linked to their molecular packing and film morphology, which can be controlled by functionalization with side chains like the octadecyl group.

In Organic Field-Effect Transistors (OFETs), charge carrier mobility is paramount. The ordered, lamellar structures promoted by octadecyl chains on NDI cores can facilitate efficient charge transport. The long alkyl chains help to form well-ordered thin films, which are essential for charge to move effectively between molecules through the overlapping π-orbitals of the naphthalene cores. While specific mobility values for a simple "Naphthalene, octadecyl-" are not prominently reported, the principle of using such alkyl chains to enhance molecular ordering is a well-established strategy in the design of high-performance OFET materials. The presence of the octadecyl group enhances the solubility of the otherwise rigid NDI core, allowing for solution-based processing techniques like spin-coating or printing, which are crucial for large-area and flexible electronics.

While naphthalene itself is a known blue-emitting fluorophore, its derivatives are widely used in Organic Light-Emitting Diodes (OLEDs). In this context, the octadecyl side chain would primarily play a role in film formation and in preventing aggregation-induced quenching. By sterically hindering the close packing of the naphthalene cores, the octadecyl groups can help maintain high photoluminescence quantum yields in the solid state, a critical factor for efficient light emission. This morphological control ensures that the emissive layer is smooth and uniform, preventing electrical shorts and improving device reliability. Although materials used in OLEDs are often more complex, the fundamental role of the octadecyl chain in managing intermolecular interactions and processability remains a key design consideration.

In organic solar cells (OSCs), a blend of electron-donating and electron-accepting materials forms the active layer. NDI derivatives functionalized with octadecyl chains are explored as electron acceptors. researchgate.net The octadecyl groups influence the morphology of the bulk heterojunction (BHJ), which is the nanoscale blend of the donor and acceptor materials. researchgate.net Proper phase separation and the formation of crystalline domains, guided by the self-assembly of the octadecyl-NDI molecules, are essential for efficient exciton (B1674681) dissociation and charge transport to the electrodes. The ability to tune this morphology by modifying the length and nature of the alkyl chains is a powerful tool for optimizing the power conversion efficiency of OSCs. researchgate.net

Surface Chemistry and Interfacial Engineering Applications

The amphiphilic nature of octadecyl-naphthalene derivatives, combining a polar aromatic head with a nonpolar aliphatic tail, makes them ideal candidates for modifying surface properties and engineering interfaces.

The self-assembly of molecules containing long alkyl chains is a well-known method for creating functional surfaces. Derivatives such as N,N′-bis(octadecyl)-naphthalenediimide can form highly ordered self-assembled monolayers (SAMs) on substrates like graphite. acs.org In these monolayers, the naphthalene cores lie flat on the surface, while the octadecyl chains orient themselves away from it. This dense packing of long hydrocarbon chains results in a surface with very low surface energy, which manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency). Such functionalized surfaces are desirable for a range of applications, including anti-fouling coatings, low-friction surfaces, and moisture-resistant barriers for electronic devices. The precise, double-lamellar morphologies achieved with these molecules allow for the creation of coatings with well-defined and reproducible properties. acs.org

Surface Modification of Nanoparticles and Substrates

The dual nature of "Naphthalene, octadecyl-" makes it a promising agent for the surface modification of nanoparticles and substrates. The naphthalene group can interact with surfaces through π-π stacking and hydrophobic interactions, while the long octadecyl chain provides a hydrophobic or oleophilic interface. This modification can be crucial for improving the dispersion of nanoparticles in polymeric matrices, enhancing their compatibility with organic solvents, and creating surfaces with specific wetting characteristics.

Although specific studies detailing the use of "Naphthalene, octadecyl-" for nanoparticle modification are not abundant, the principles of surface modification using similar long-chain organic molecules are well-established. For instance, the functionalization of graphene oxide with octadecylamine (B50001) has been shown to significantly increase its hydrophobicity. rsc.orgresearchgate.net This suggests that "Naphthalene, octadecyl-" could be similarly employed to modify the surface of various nanoparticles, such as silica (B1680970) or metal oxides, to tailor their surface energy and improve their performance in composite materials or as coatings. The hydrophobic surface imparted by the octadecyl chains could be beneficial in applications requiring oil or oil residue interaction. nih.gov

The modification process can be achieved through either physical adsorption or covalent attachment. researchgate.net In the case of "Naphthalene, octadecyl-," physisorption would likely be driven by van der Waals forces and hydrophobic interactions between the octadecyl chain and the nanoparticle surface, or π-π interactions involving the naphthalene core. Covalent attachment would require the presence of suitable functional groups on both the naphthalene derivative and the substrate for chemical bonding.

Development as Surfactants, Emulsifiers, and Dispersing Agents

The amphiphilic structure of "Naphthalene, octadecyl-" derivatives, particularly when functionalized with a hydrophilic group like a sulfonate, strongly suggests their potential as surfactants, emulsifiers, and dispersing agents. Alkyl naphthalene sulfonates (ANS) are known for their excellent wetting, dispersing, and emulsifying properties in various industrial applications. chemicalindustriessecrets.comgreenagrochem.comgreenagrochem.com The length of the alkyl chain plays a critical role in determining the surfactant properties. researchgate.net

Surfactant Properties:

Table 1: Surfactant Properties of Representative Long-Chain Alkylnaphthalene Sulfonates

Surfactant Alkyl Chain Length Critical Micelle Concentration (CMC) Surface Tension at CMC (γCMC) (mN/m)
Sodium α-(n-decyl)naphthalene sulfonate 10 Lower than shorter chains Lower than shorter chains
Alkyl Naphthalene Sulfonates <5 Water-soluble with varying surfactant properties -
Dibutyl Naphthalene Sulfonate 4 (x2) - Better wetting and emulsifying properties

Data extrapolated from research on various alkyl naphthalene sulfonates. chemicalindustriessecrets.comresearchgate.net

Emulsifying and Dispersing Agent:

Alkyl naphthalene sulfonates are effective emulsifiers, capable of stabilizing both oil-in-water and water-in-oil emulsions. chemicalindustriessecrets.com This is attributed to their ability to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. Similarly, they are used as dispersing agents to prevent the agglomeration of solid particles in a liquid medium, finding applications in paints, inks, and agricultural formulations. chemicalindustriessecrets.comgreenagrochem.comatamanchemicals.com The octadecyl group in "Naphthalene, octadecyl-" derivatives would provide a strong anchor in the oil phase of an emulsion or on the surface of a hydrophobic particle, while a polar head group would ensure stability in an aqueous medium.

Environmental Fate and Methodological Studies of Naphthalene, Octadecyl

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes for Naphthalene (B1677914), octadecyl- in the environment are primarily driven by oxidation and photodegradation, while hydrolysis is not considered a significant pathway for this class of hydrocarbon compounds.

Oxidation : In the atmosphere, Naphthalene, octadecyl- is subject to degradation by reaction with hydroxyl radicals (•OH). cdc.gov This is a primary removal process for PAHs in the gas phase. nih.gov For the broader class of PAHs, this oxidation can lead to the formation of various intermediate products, including quinones. nih.gov The long octadecyl chain is also susceptible to oxidation. The oxidative cleavage of long-chain alkenes, a related process, can occur at the double bond or along the alkyl chain through free-radical mechanisms, producing smaller carboxylic acids and other oxygenated compounds. mdpi.com For Naphthalene, octadecyl-, oxidation can occur on both the aromatic rings and the alkyl side chain, leading to a variety of degradation products.

Biodegradation Pathways and Microbial Interactions

The biodegradation of Naphthalene, octadecyl- is a critical process governing its persistence in the environment. The structure of the molecule, featuring both an aromatic PAH component and a long-chain alkane component, allows for attack by a diverse range of microorganisms.

Influence of Octadecyl Chain on Biodegradability

The octadecyl side chain is the single most important factor influencing the biodegradability of octadecyl-naphthalene. It fundamentally alters the compound's physical properties and its interaction with microorganisms compared to the parent naphthalene molecule.

The primary effect of the long alkyl chain is a significant decrease in aqueous solubility and an increase in hydrophobicity. researchgate.net This change drastically reduces the compound's bioavailability, which is often a rate-limiting factor for the biodegradation of PAHs in soil and sediment. cdc.govresearchgate.net Contaminants must typically be in the aqueous phase to be accessible to microbial cells.

However, the alkyl chain also provides an alternative site for microbial attack. While many organisms degrade PAHs by targeting the aromatic rings, others specialize in metabolizing long-chain alkanes. These organisms can initiate degradation by oxidizing the terminal methyl group of the octadecyl chain. nih.gov Therefore, the presence of the chain introduces two potential primary degradation pathways:

Attack on the aromatic nucleus , typical for naphthalene-degrading microbes. frontiersin.org

Attack on the aliphatic side chain , common for alkane-degrading microbes. nih.gov

Table 1: Comparison of Physicochemical Properties and Biodegradation Factors
PropertyNaphthaleneNaphthalene, octadecyl- (and other LCA-PAHs)Influence of the Octadecyl Chain
Water SolubilityRelatively low (~30 mg/L)Extremely lowDrastically decreases solubility, reducing mass transfer to microbes.
Hydrophobicity (Koc)Moderate (~1,000 L/kg) jiscmail.ac.ukVery highSignificantly increases sorption to soil/sediment, reducing bioavailability. cdc.gov
BioavailabilityModerate; can be limited by sorption nih.govVery low researchgate.netnih.govStrong sorption to environmental matrices severely limits availability for microbial uptake. cdc.gov
Primary Degradation SiteAromatic ringsAromatic rings OR Alkyl chainIntroduces a long aliphatic chain as an alternative point of initial enzymatic attack. nih.gov

Microbial Consortia and Enzyme Systems for Degradation

The complete mineralization of complex organic pollutants like Naphthalene, octadecyl- is often more effectively carried out by microbial consortia rather than by single microbial species. mdpi.comnih.gov A consortium can possess a wider range of complementary metabolic capabilities to degrade the parent compound and its various intermediates. frontiersin.orgresearchgate.net

Microbial Consortia : Bacterial genera frequently implicated in the degradation of PAHs and/or long-chain hydrocarbons include Pseudomonas, Bacillus, Alcanivorax, Micrococcus, and various thermophilic species. mdpi.comethz.chnih.gov Fungal species from genera such as Aspergillus and Fusarium have also shown the ability to degrade long-chain alkylated compounds. nih.gov For Naphthalene, octadecyl-, a consortium containing both PAH-degrading and alkane-degrading specialists would likely be most effective.

Enzyme Systems : The initial enzymatic attack is the key step in biodegradation. For Naphthalene, octadecyl-, two primary classes of enzymes are relevant:

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the naphthalene ring system, initiating its breakdown. This is the classic pathway for naphthalene degradation, leading to intermediates like cis-naphthalene dihydrodiol and 1,2-dihydroxynaphthalene. frontiersin.org

Monooxygenases (e.g., Alkane Hydroxylases) : These enzymes are responsible for the degradation of alkanes. They typically oxidize the terminal methyl group of the octadecyl chain to a primary alcohol. nih.gov This alcohol is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then be progressively shortened via the β-oxidation pathway. nih.gov

Transport, Mobility, and Adsorption/Desorption Phenomena in Environmental Compartments

The transport and mobility of Naphthalene, octadecyl- in the environment are overwhelmingly controlled by its high hydrophobicity, conferred by the long alkyl chain. This leads to very strong partitioning from the aqueous phase to solid phases, particularly those rich in organic matter.

Adsorption/Desorption : Naphthalene, octadecyl- is expected to have a very high organic carbon-water (B12546825) partition coefficient (Koc), likely several orders of magnitude higher than that of unsubstituted naphthalene (Koc ≈ 1,000 L/kg). jiscmail.ac.uk This indicates a strong tendency to adsorb to soil organic matter, sediments, and suspended solids in the water column. cdc.govjiscmail.ac.uk This strong sorption means that once introduced into soil or aquatic systems, the compound will be tightly bound to the solid matrix, with very little partitioning back into the water phase. nih.gov

Transport and Mobility : As a consequence of its strong adsorption, the mobility of Naphthalene, octadecyl- in soil and groundwater is extremely low. nih.gov Transport is significantly retarded compared to the movement of water. jiscmail.ac.uk Any movement that does occur is likely to be associated with the transport of contaminated soil or sediment particles themselves (e.g., via surface runoff) rather than as a dissolved species in water. nih.gov Its low aqueous solubility and strong sorption behavior make it a persistent, immobile contaminant in soil and sediment.

Methodologies for Environmental Monitoring and Trace Analysis in Complex Samples

The detection and quantification of Naphthalene, octadecyl- and other LCA-PAHs in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrices. The general workflow involves sample extraction and cleanup, followed by instrumental analysis.

Sample Preparation : For aqueous samples, solid-phase extraction (SPE) is a common technique to extract and pre-concentrate the analytes. nih.gov For solid samples like soil and sediment, solvent-based methods such as Soxhlet extraction or pressurized liquid extraction are used.

Analytical Techniques :

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most widely used technique for the analysis of PAHs and their alkylated derivatives. nih.govresearchgate.net It provides excellent separation of complex mixtures and definitive identification based on mass spectra. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity. researchgate.net

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS), is also a powerful tool. labrulez.comsciex.com LC-MS/MS is particularly useful as it can analyze a wide range of parent PAHs, alkylated derivatives, and more polar degradation products in a single run. sciex.com

A significant challenge in the analysis of alkylated PAHs is the large number of potential isomers and the lack of commercially available analytical standards for most of them, which can complicate precise quantification. researchgate.net

Table 2: Methodologies for Environmental Analysis of Alkylated PAHs
TechniqueDescriptionAdvantagesApplication Notes
Online SPE-LC-MS/MSAutomated Solid-Phase Extraction coupled directly to Liquid Chromatography and Tandem Mass Spectrometry. nih.govlabrulez.comFast, automated, high throughput, requires minimal sample preparation and low solvent use. nih.govIdeal for trace-level determination in water samples; can detect PAHs at low nanograms per liter. nih.gov
GC-MSGas Chromatography for separation coupled with Mass Spectrometry for detection and identification. researchgate.netWell-established, highly sensitive and specific, extensive spectral libraries available for parent PAHs.The "gold standard" for PAH analysis; quantification of specific alkylated isomers can be difficult without standards. researchgate.net
LC-FLD-MS/MSLiquid Chromatography with dual detection using Fluorescence (FLD) and Tandem Mass Spectrometry. sciex.comFLD is highly sensitive for PAHs; MS/MS provides high selectivity and structural confirmation. Can analyze polar degradation products not amenable to GC. sciex.comAllows for simultaneous quantitation and identification in a single analytical run for a broad range of compounds. sciex.com

Bioavailability and Biotransformation in Environmental Systems

The concepts of bioavailability and biotransformation are central to the ultimate environmental fate of Naphthalene, octadecyl-. While biotransformation describes the chemical changes a compound undergoes due to biological activity, bioavailability dictates whether organisms can access the compound to transform it.

Bioavailability : The bioavailability of Naphthalene, octadecyl- is expected to be extremely low. cdc.gov Strong adsorption to organic matter in soil and sediment significantly reduces the fraction of the compound that is dissolved in the aqueous phase and thus available for microbial uptake and degradation. cdc.govresearchgate.net For hydrophobic compounds, bioavailability, rather than the inherent degradative capacity of microorganisms, is often the primary factor limiting bioremediation. researchgate.netnih.gov Some studies suggest that certain bacteria may enhance the bioavailability of sorbed PAHs, but this can be an organism-specific trait. nih.gov

Biotransformation : The biotransformation of Naphthalene, octadecyl- can proceed via two major pathways, reflecting its dual chemical nature:

Aromatic Ring Cleavage : Following the initial dioxygenase attack on the naphthalene core, the ring is opened, and the resulting intermediates are funneled into central metabolic pathways. frontiersin.org

Alkyl Chain Oxidation : The octadecyl chain can be initially oxidized by a monooxygenase, typically at the terminal carbon, to form a long-chain fatty acid. This acid is then sequentially degraded through the β-oxidation pathway, where two-carbon units are cleaved off in each cycle. nih.gov This process would yield a series of naphthalene-substituted fatty acids of decreasing chain length.

The specific pathway and intermediates formed will depend on the enzymatic machinery of the microorganisms present in the environment. Complete biotransformation (mineralization) results in the conversion of the organic carbon in the molecule to carbon dioxide and microbial biomass.

Future Research Directions and Emerging Opportunities for Naphthalene, Octadecyl

Design and Synthesis of Next-Generation Octadecylated Naphthalenes with Enhanced Functionality

The synthesis of novel Naphthalene (B1677914), octadecyl- derivatives with tailored functionalities is a primary area for future investigation. Current synthetic strategies often involve Friedel-Crafts alkylation of naphthalene with an appropriate alkylating agent. Future work will focus on developing more sophisticated, regioselective synthetic methodologies to introduce a variety of functional groups onto the naphthalene ring. This will enable precise control over the electronic, optical, and self-assembly properties of the resulting molecules.

Key research objectives in this area include:

Multi-functionalization: Developing synthetic routes to introduce multiple, different functional groups onto the naphthalene core. This could lead to materials with synergistic properties, such as combined liquid crystallinity and fluorescence.

Controlled Regioselectivity: Gaining precise control over the position of functional groups on the naphthalene ring is crucial for tuning molecular packing and electronic interactions. Methodologies inspired by modern organic synthesis, such as C-H functionalization, could be explored.

Scalable Synthesis: Investigating efficient and scalable synthetic protocols, potentially utilizing continuous-flow microreaction systems, to produce these advanced materials in larger quantities for practical applications.

A hypothetical research direction could be the synthesis of a series of octadecylated naphthalenes with different electron-donating or electron-withdrawing groups to systematically tune their photophysical properties.

Table 1: Hypothetical Series of Functionalized Octadecyl-Naphthalenes for Photophysical Studies

Compound IDFunctional GroupPosition on Naphthalene RingExpected Property Modulation
ODN-H -H-Baseline (unfunctionalized)
ODN-OMe -OCH₃4Increased electron density, potential red-shift in emission
ODN-CN -CN4Decreased electron density, potential blue-shift in emission
ODN-NO₂ -NO₂4Strong electron-withdrawing, significant impact on electronic properties

Exploration of Novel Materials Architectures and Hybrid Systems

The amphiphilic nature of Naphthalene, octadecyl- makes it an excellent building block for creating complex material architectures and hybrid systems. The interplay between the π-π stacking of the naphthalene cores and the van der Waals interactions of the octadecyl chains can drive self-assembly into a variety of nanostructures.

Future research will explore:

Supramolecular Polymers: Utilizing non-covalent interactions to form well-defined, one-dimensional or two-dimensional supramolecular polymers. The length and flexibility of the octadecyl chain can be tuned to control the morphology of these assemblies.

Hybrid Materials: Incorporating Naphthalene, octadecyl- into inorganic or polymeric matrices to create hybrid materials with enhanced properties. For example, blending with conductive polymers could lead to novel materials for organic electronics. Another avenue is the creation of porous polymers for applications like CO2 capture or heavy metal adsorption, where the naphthalene moiety can enhance performance.

Liquid Crystalline Phases: Investigating the liquid crystalline behavior of Naphthalene, octadecyl- and its derivatives. The combination of a rigid core and a flexible tail is conducive to the formation of various mesophases, which are essential for applications in displays and sensors.

Advanced Characterization Techniques for In-Operando Studies

To fully understand the structure-property relationships in materials based on Naphthalene, octadecyl-, it is crucial to characterize them under operational conditions. In-operando techniques provide real-time insights into the dynamic changes occurring within a material as it performs its function.

Future research will increasingly rely on a suite of advanced characterization tools:

In-situ Spectroscopy: Techniques like Raman and infrared spectroscopy can monitor vibrational modes and chemical changes in real-time during processes such as thermal transitions or chemical reactions.

In-situ Microscopy: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize the morphological evolution of self-assembled structures on surfaces as a function of external stimuli like temperature or solvent vapor.

X-ray Scattering Techniques: Grazing-incidence X-ray scattering (GIXS) and other synchrotron-based methods will be invaluable for probing the molecular packing and orientation in thin films and at interfaces during device operation.

Table 2: Applicable In-Operando Techniques for Octadecyl-Naphthalene Systems

TechniqueInformation GainedPotential Application
Temperature-Variable AFM Real-time imaging of phase transitions and morphological changesStudying the formation and melting of liquid crystalline phases
Electrochemical STM Visualizing molecular arrangement at an electrode-electrolyte interfaceUnderstanding charge transport in organic electronic devices
In-situ GIWAXS Probing changes in crystal structure and molecular orientation during film formationOptimizing processing conditions for organic thin-film transistors

Machine Learning and Artificial Intelligence Integration in Discovery and Design

The vast chemical space of possible functionalized octadecylated naphthalenes makes traditional trial-and-error discovery methods inefficient. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design and discovery of new materials.

Emerging opportunities in this domain include:

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the properties of new Naphthalene, octadecyl- derivatives before they are synthesized. This can accelerate the screening of potential candidates for specific applications.

Inverse Design: Using generative AI models to design novel molecules with desired target properties. For instance, an AI could be tasked with designing a Naphthalene, octadecyl- derivative with a specific emission wavelength and high thermal stability.

Data-Driven Synthesis Planning: AI algorithms can analyze the chemical literature to propose optimal synthetic routes for newly designed molecules, potentially reducing the time and resources required for their synthesis.

Development of Responsive and Adaptive Materials Based on Naphthalene, octadecyl-

Responsive or "smart" materials that change their properties in response to external stimuli are a major focus of modern materials science. The unique combination of a photoactive aromatic core and a flexible alkyl chain in Naphthalene, octadecyl- makes it a promising candidate for creating such materials.

Future research could focus on:

Photo-responsive Materials: Introducing photo-switchable moieties to the naphthalene core to create materials that change their shape, color, or fluorescence in response to light.

Thermo-responsive Materials: Exploiting the phase transitions associated with the melting and crystallization of the octadecyl chains to create materials that respond to temperature changes. This could be useful for thermal sensors or actuators.

Chemo-responsive Materials: Designing derivatives that selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties. This forms the basis for chemical sensors.

Multiscale Modeling and Simulation to Bridge Molecular and Macroscopic Phenomena

Computational modeling and simulation are indispensable tools for understanding the link between the molecular characteristics of Naphthalene, octadecyl- and the macroscopic properties of the materials it forms. A multiscale modeling approach is necessary to bridge the vast range of length and time scales involved.

Key areas for future computational work include:

Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained MD simulations can provide insights into the self-assembly process, the structure of aggregated states, and the dynamics of molecular motion. This is crucial for understanding how molecular design influences morphology.

Quantum Chemistry Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to accurately predict the electronic and optical properties of individual molecules and their small aggregates.

Integrated Modeling Frameworks: Developing integrated approaches that use data from quantum chemistry to parameterize molecular dynamics force fields, and in turn use simulation results to inform continuum-level models of material behavior. This hierarchical approach allows for the prediction of bulk material properties from first principles.

By pursuing these future research directions, the scientific community can harness the full potential of Naphthalene, octadecyl- to create a new generation of advanced materials with tailored functionalities for a wide range of applications, from organic electronics to smart coatings and biomedical devices.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) models for octadecyl-naphthalene derivatives?

  • Methodology : Train algorithms on curated datasets (e.g., ToxCast, PubChem) using descriptors like molecular weight, polar surface area, and H-bonding capacity. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with ATSDR’s hazard identification conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.